molecular formula C33H48O3 B13861466 [2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate

[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate

Cat. No.: B13861466
M. Wt: 492.7 g/mol
InChI Key: UGEVPMJGYLJABX-UHFFFAOYSA-N
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Description

[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate is a complex organic compound with a unique structure that combines aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetate group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry

In chemistry, [2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate apart is its unique combination of aromatic and aliphatic elements, which provides a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C33H48O3

Molecular Weight

492.7 g/mol

IUPAC Name

[2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate

InChI

InChI=1S/C33H48O3/c1-23(2)13-10-14-24(3)15-11-16-25(4)17-12-21-33(7)22-20-28-26(5)31(35-27(6)34)29-18-8-9-19-30(29)32(28)36-33/h8-9,18-20,22-25H,10-17,21H2,1-7H3

InChI Key

UGEVPMJGYLJABX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C

Origin of Product

United States

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